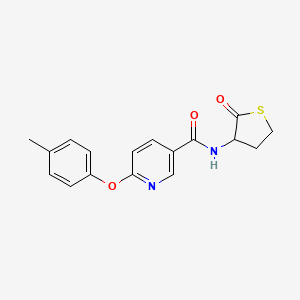

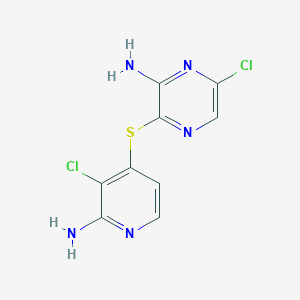

6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research on 6-substituted nicotinamide derivatives has led to the discovery of compounds with significant biological activity. In particular, the substituted N-phenyl nicotinamides have been identified as potent inducers of apoptosis, which is a process of programmed cell death crucial in cancer treatment. These compounds have been shown to be active in both growth inhibition assays and in inducing apoptosis in cancer cells, including T47D breast cancer cells and MES-SA/DX5 cells, which are resistant to paclitaxel due to overexpression of p-glycoprotein .

Synthesis Analysis

The synthesis of these compounds involves creating derivatives of nicotinamide with various substituents on the phenyl ring. The structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds. For instance, a 20-fold increase in potency was observed from an initial screening hit to the lead compound, which demonstrates the effectiveness of SAR in the development of more potent inducers of apoptosis .

Molecular Structure Analysis

The molecular structure of these compounds plays a significant role in their biological activity. A quantitative structure-activity relationship (QSAR) study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives revealed that the inhibitory activity against the sodium-calcium exchanger (NCX) is dependent on the hydrophobicity and the shape of the substituent at the 3-position of the phenyl ring . This suggests that subtle changes in the molecular structure can significantly impact the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the biological activity of these compounds include the inhibition of microtubule polymerization, which is a common target for anticancer agents. The N-phenyl nicotinamides were found to inhibit microtubule polymerization in vitro, which is associated with their ability to induce apoptosis in cancer cells . Additionally, the inhibition of NCX, particularly the reverse mode, is another chemical reaction that these compounds can modulate, which is important in the context of heart failure and reperfusion injury .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as hydrophobicity and molecular shape, are critical for their biological activity. The QSAR study indicates that these properties are key factors in the inhibition of reverse NCX activity, which is important for the prevention and treatment of reperfusion arrhythmias, myocardial contracture, and necrosis . The potency of these compounds in various assays, such as caspase activation and growth inhibition, also reflects their chemical properties and their potential as therapeutic agents .

Future Directions

properties

IUPAC Name |

6-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-2-5-13(6-3-11)22-15-7-4-12(10-18-15)16(20)19-14-8-9-23-17(14)21/h2-7,10,14H,8-9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGCWPXHQCXYHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)NC3CCSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2523038.png)

![(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2523039.png)

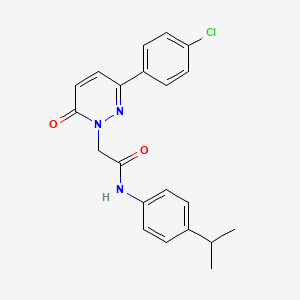

![4-fluorobenzyl 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2523041.png)

![2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2523043.png)

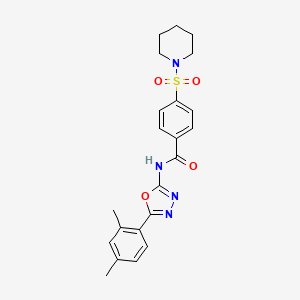

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2523044.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2523047.png)

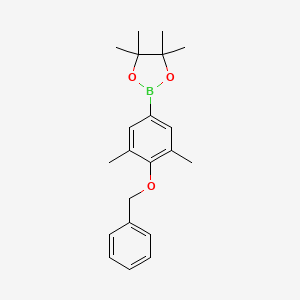

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2523049.png)